Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride
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Overview
Description
Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride typically involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . The specific synthesis of this compound involves protecting the amino group with a Boc (tert-butoxycarbonyl) group and then introducing the methyl ester and hydrochloride functionalities . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-Boc-6-aminoindole-4-carboxylate: Similar in structure but without the methyl ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19ClN2O4 |
---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-aminoindole-1,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O4.ClH/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17;/h5-8H,16H2,1-4H3;1H |
InChI Key |
UWVBVAFJHHBTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)N)C(=O)OC.Cl |
Origin of Product |
United States |
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